Validone 7-phosphate can be synthesized through a series of enzymatic reactions starting from sedoheptulose 7-phosphate. The initial step involves cyclization catalyzed by dehydroquinate synthase-like proteins, leading to the formation of intermediates such as 2-epi-5-epi-valiolone. This intermediate undergoes phosphorylation by specific kinases to yield validone 7-phosphate .
The molecular structure of validone 7-phosphate features a cyclohexane ring with multiple hydroxyl groups and a phosphate group attached at the seventh carbon.
This structure indicates its classification as a triol and hydroxycyclohexanone, contributing to its biological activity and solubility properties .
Validone 7-phosphate participates in various biochemical reactions as part of its metabolic pathway. These reactions include:
These reactions are critical for its role in biosynthesis and potential applications in agriculture as an antifungal agent .
The mechanism of action for validone 7-phosphate primarily involves its role in inhibiting fungal growth by interfering with cell wall synthesis and metabolic pathways in target organisms.
Validone 7-phosphate exhibits several notable physical and chemical properties:
These properties enhance its utility in biochemical applications and research settings .
Validone 7-phosphate has significant scientific applications, particularly in microbiology and agricultural biotechnology:
The ongoing research into its properties and mechanisms continues to reveal new potential uses in various fields .
Validone 7-phosphate(2−) originates from D-sedoheptulose 7-phosphate, a 7-carbon sugar phosphate intermediate of the pentose phosphate pathway. The initial cyclization is catalyzed by 2-epi-5-epi-valiolone synthase (EVS; EC 4.2.3.152), which requires Zn²⁺/Co²⁺ and NAD⁺ to convert D-sedoheptulose 7-phosphate into 2-epi-5-epi-valiolone [7] [3]. This C₇-cyclitol undergoes epimerization at C-2 to form 5-epi-valiolone, followed by dehydration between C-5 and C-6 to yield valienone. Valienone is subsequently reduced to validone, the direct substrate for 7-phosphorylation [3] [9]. The pathway is conserved in Streptomyces hygroscopicus strains, where isotopic labeling confirms validone as a key intermediate en route to validamycin A [3] [9].
Table 1: Key Precursors in Validone 7-phosphate Biosynthesis
Compound | Enzyme Involved | Role in Pathway |
---|---|---|
D-Sedoheptulose 7-phosphate | Abiotic | Starting substrate |
2-epi-5-epi-Valiolone | 2-epi-5-epi-valiolone synthase (EVS) | First cyclic intermediate |
5-epi-Valiolone | Epimerase (putative) | C-2 epimerized product |
Valienone | Dehydratase (putative) | Unsaturated cyclitol after C5–C6 dehydration |
Validone | Reductase (putative) | Saturated ketocyclitol precursor |
The phosphorylation of validone to validone 7-phosphate(2−) is exclusively mediated by C7-cyclitol kinases, primarily ValC in validamycin-producing Streptomyces species. ValC exhibits strict substrate specificity, phosphorylating validone and valienone at the C-7 hydroxyl group but showing no activity toward 2-epi-5-epi-valiolone, 5-epi-valiolone, or glucose [3]. Kinetic studies confirm that ValC uses ATP as a phosphate donor, generating validone 7-phosphate as a dianion (charge: 2−) at physiological pH [5]. This specificity contrasts with the acarbose pathway kinase AcbM, which phosphorylates 2-epi-5-epi-valiolone but cannot complement valC mutants in validamycin biosynthesis [3]. Gene inactivation experiments demonstrate that valC knockout abolishes validamycin A production, while reintroduction of valC restores it, underscoring its indispensable role [3].
Table 2: Substrate Specificity of C7-Cyclitol Kinases
Kinase | Substrate Specificity | Product Formed | Biosynthetic Pathway |
---|---|---|---|
ValC | Validone, Valienone | Validone 7-phosphate(2−) | Validamycin A |
AcbM | 2-epi-5-epi-Valiolone | 2-epi-5-epi-valiolone 7-phosphate | Acarbose |
VldC* | Glucose (disputed) | Glucose 6-phosphate | Proposed side role |
Note: VldC’s role in validamycin biosynthesis is contested; Suh et al. propose glucose phosphorylation, but ValC evidence is robust [3].
The transformation of 2-epi-5-epi-valiolone to validone 7-phosphate(2−) involves four enzymatic steps:
Validone 7-phosphate(2−) biosynthesis is governed by the val gene cluster, a 45-kb genomic region in Streptomyces hygroscopicus containing 16 structural genes. Core genes include:
Table 3: Core Genes in the val Cluster
Gene | Function | Experimental Validation |
---|---|---|
valA | 2-epi-5-epi-valiolone synthase | Gene knockout blocks validamycin synthesis |
valC | C7-cyclitol kinase (validone kinase) | In vitro activity confirmed; essential in vivo |
valG | Glycosyltransferase | Inactivation accumulates validoxylamine A |
valB | Uridylyltransferase (disputed) | Proposed role in UDP-glucose synthesis |
valK/L | Putative epimerase/dehydratase | Inferred from pathway chemistry, not direct |
ConclusionValidone 7-phosphate(2−) is a critical phosphorylated intermediate in validamycin biosynthesis, synthesized via ValC-mediated phosphorylation of validone. Its production depends on precursor flux from D-sedoheptulose 7-phosphate through spatially coordinated enzymes encoded by the val gene cluster. Future work should address the unresolved epimerization/reduction steps and elucidate transcriptional regulation of the cluster.
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